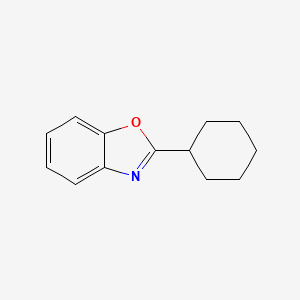

Benzoxazole, 2-cyclohexyl-

Description

Overview of Benzoxazole (B165842) as a Heterocyclic Scaffold in Chemical Science

Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netresearchgate.net This fundamental structure, with the molecular formula C7H5NO, provides a stable, planar scaffold that is ripe for functionalization. globalresearchonline.netwjpsonline.com Its aromaticity lends it relative stability, while the presence of nitrogen and oxygen heteroatoms creates reactive sites, making it a versatile building block in synthesis. globalresearchonline.net The benzoxazole nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govchemistryjournal.netijrrjournal.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) is thought to contribute to its ability to interact with biological macromolecules. researchgate.netwjpsonline.comchemistryjournal.net

Rationale for Academic Investigations into 2-Cyclohexylbenzoxazole Derivatives

The substitution at the 2-position of the benzoxazole ring significantly influences its chemical and physical properties. The introduction of a cyclohexyl group at this position to form 2-cyclohexylbenzoxazole has been a subject of focused academic inquiry. This is because the cyclohexyl moiety, a non-aromatic, bulky, and lipophilic group, can impart unique conformational and electronic characteristics to the benzoxazole core. Researchers are interested in how this specific substitution affects the molecule's reactivity, potential as a ligand, and its utility as an intermediate in the synthesis of more complex molecules. photos.or.kresisresearch.org Studies have explored the synthesis and antimicrobial activities of various 2,5- and/or 6-substituted benzoxazoles holding a cyclohexyl moiety at the 2-position, indicating a systematic investigation into the structure-activity relationships of these derivatives. esisresearch.org

Historical Context and Evolution of Benzoxazole Research

The journey of benzoxazole research is intrinsically linked to the broader history of heterocyclic chemistry. Initial synthetic efforts likely emerged in the mid-20th century as chemists began to explore the synthesis and properties of fused ring systems. chemistryjournal.net Early methods for synthesizing benzoxazoles involved the condensation of o-aminophenols with carboxylic acids or their derivatives. researchgate.netesisresearch.org Over the years, synthetic methodologies have become more sophisticated, with the development of one-pot syntheses and the use of various catalysts to improve efficiency and yield. researchgate.netbeilstein-journals.orgresearchgate.net The evolution of benzoxazole research has been marked by a shift from fundamental synthesis to the exploration of their diverse applications, particularly in medicinal and materials chemistry. nih.govchemistryjournal.netmdpi.com

Scope and Objectives of Contemporary Research on Benzoxazole, 2-cyclohexyl-

Modern research on 2-cyclohexylbenzoxazole is multifaceted. A primary objective is the development of novel and efficient synthetic routes to this compound and its derivatives. photos.or.krbeilstein-journals.orgresearchgate.net For instance, one-pot syntheses using triphenylbismuth (B1683265) dichloride as a promoter have been developed to produce 2-alkylated benzoxazoles, including 2-cyclohexylbenzoxazole, in high yields. beilstein-journals.orgresearchgate.net Another key area of investigation is its application as a building block in the synthesis of more complex molecules with potential biological activity. esisresearch.org Researchers are systematically modifying the benzoxazole scaffold, including the introduction of a cyclohexyl group at the 2-position, to explore how these changes impact their antimicrobial and other biological properties. esisresearch.org

Detailed Research Findings

Recent studies have provided valuable insights into the synthesis and properties of 2-cyclohexylbenzoxazole.

Synthesis of 2-Cyclohexylbenzoxazole

Several synthetic methods for 2-cyclohexylbenzoxazole have been reported. A notable photochemical approach involves the irradiation of N-(2-bromophenyl)cyclohexanecarboxamide in a basic medium, which yields 2-cyclohexylbenzoxazole. photos.or.krkoreascience.kr Another efficient method is a one-pot synthesis involving the reaction of 2-aminophenol (B121084) with a thioamide in the presence of triphenylbismuth dichloride, which has been shown to produce 2-cyclohexylbenzoxazole in a 97% yield. beilstein-journals.orgresearchgate.net Additionally, gold nanoparticles supported on titanium dioxide have been utilized as a catalyst for the synthesis of 2-cyclohexylbenzoxazole from 2-nitrophenol (B165410) and an alcohol. rsc.org

Table 1: Synthesis Methods for 2-Cyclohexylbenzoxazole

| Method | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Photochemical Reaction | N-(2-bromophenyl)cyclohexanecarboxamide | Hg lamp, NaOH | 33% | photos.or.kr |

| One-pot Synthesis | 2-Aminophenol, Thioamide | Triphenylbismuth dichloride | 97% | beilstein-journals.orgresearchgate.net |

| Catalytic Synthesis | 2-Nitrophenol, Alcohol | Au/TiO2 | - | rsc.org |

| Condensation | 5-methyl-2-aminophenol, Cyclohexylcarboxylic acid | Polyphosphoric acid | - | esisresearch.org |

Physicochemical Properties

The physicochemical properties of 2-cyclohexylbenzoxazole have been characterized. It is described as a yellow oil with a melting point of 32-33 °C. photos.or.kr

Table 2: Physicochemical Data for 2-Cyclohexylbenzoxazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C13H15NO | beilstein-journals.org |

| Appearance | Yellow oil | beilstein-journals.org |

| Melting Point | 32-33 °C | photos.or.kr |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.68-7.66 (m, 1H), 7.47-7.45 (m, 1H), 7.30-7.26 (m, 2H), 2.98-2.92 (m, 1H), 2.18-2.14 (m, 2H), 1.89-1.83 (m, 2H), 1.75-1.64 (m, 3H), 1.47-1.25 (m, 3H) | beilstein-journals.org |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.6, 150.6, 141.1, 124.5, 124.2, 119.7, 110.4, 38.0, 30.6, 25.9, 25.8 | beilstein-journals.org |

| Mass Spectrometry (EI), m/z (%) | 201 (12, M+), 172 (18), 146 (100), 120 (6) | beilstein-journals.org |

Structure

3D Structure

Properties

CAS No. |

104462-82-0 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-cyclohexyl-1,3-benzoxazole |

InChI |

InChI=1S/C13H15NO/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h4-5,8-10H,1-3,6-7H2 |

InChI Key |

ZKYMHKBORYNLBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Benzoxazole, 2 Cyclohexyl and Analogous Structures

Classical and Conventional Synthetic Routes to 2-Substituted Benzoxazoles

The traditional and most widely employed methods for synthesizing 2-substituted benzoxazoles primarily involve the reaction of o-aminophenols with various carbonyl-containing compounds or the cyclization of specifically designed precursor molecules. These approaches have been refined over the years to improve yields, reduce reaction times, and employ more environmentally benign conditions.

Condensation Reactions Involving o-Aminophenols and Corresponding Carbonyl Derivatives

A cornerstone in benzoxazole (B165842) synthesis is the condensation reaction between an o-aminophenol and a suitable carbonyl derivative. This versatile method allows for the introduction of a wide array of substituents at the 2-position of the benzoxazole ring.

The reaction of o-aminophenols with aldehydes or carboxylic acids is a direct and common approach for the synthesis of 2-substituted benzoxazoles. nih.govrsc.org The condensation with an aldehyde, such as cyclohexanecarbaldehyde, initially forms a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzoxazole product. ijpbs.com Various catalysts and reaction conditions have been developed to facilitate this transformation, including the use of metal catalysts, acidic conditions, and oxidizing agents. rsc.org For instance, a mixture of 2-aminophenol (B121084) and an aldehyde can be stirred in acetonitrile (B52724) at room temperature using a metal oxide alumina (B75360) catalyst to achieve moderate yields. rsc.org Another approach involves using a Cu2O catalyst in DMSO at room temperature, which has been shown to produce high yields of 2-substituted benzoxazoles. rsc.org

Similarly, the condensation of o-aminophenols with carboxylic acids, like cyclohexanecarboxylic acid, provides another reliable route to 2-substituted benzoxazoles. nih.gov This reaction typically requires a dehydrating agent or high temperatures to promote the cyclization and removal of water. Polyphosphoric acid (PPA) is a commonly used reagent for this purpose, facilitating the reaction at elevated temperatures. globalresearchonline.net Microwave-assisted synthesis has also been employed to accelerate this reaction, often in the absence of a solvent. jocpr.com

Table 1: Synthesis of 2-Substituted Benzoxazoles from o-Aminophenols and Carbonyl Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| o-Aminophenol | Aromatic Aldehyde | Metal Oxide Alumina | Acetonitrile | Room Temp | 55-75 rsc.org |

| o-Aminophenol | Substituted Aryl Aldehyde | Cu2O | DMSO | Room Temp | 70-95 rsc.org |

| o-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA) | - | 150 | - globalresearchonline.net |

| o-Aminophenol | Carboxylic Acid | Propylphosphonic anhydride (B1165640) | - (Microwave) | - | - ijpbs.com |

| o-Aminophenol | Aromatic Aldehyde | Brønsted acidic ionic liquid gel | Solvent-free | 130 | 85-98 nih.gov |

| o-Aminophenol | Aromatic Aldehyde | TiO2–ZrO2 | Acetonitrile | 60 | 83-93 nih.gov |

An alternative strategy for the synthesis of 2-substituted benzoxazoles involves the reaction of o-aminophenols with thioamides, followed by a cyclodesulfurization step. This method has been shown to be efficient, particularly under microwave irradiation. For example, the reaction of o-aminophenol with isothiocyanates in the presence of an oxidant like hydrogen peroxide in ethanol (B145695) under microwave conditions can lead to high yields of the corresponding 2-aminobenzoxazoles in a short reaction time. nih.gov This approach is valued for its operational simplicity and cleaner reaction profiles. nih.gov

Cyclization Reactions of Specific Precursor Molecules

Another major pathway to benzoxazoles involves the intramolecular cyclization of pre-synthesized linear precursors. These methods offer a high degree of control over the final structure.

The intramolecular cyclization of N-(2-halophenyl)amides, such as N-(2-halophenyl)cyclohexanecarboxamide, is a powerful method for forming the benzoxazole ring. This reaction is typically catalyzed by a transition metal, most commonly copper. The process involves an intramolecular C-O bond formation, where the phenolic oxygen displaces the halogen atom on the adjacent phenyl ring. Various copper catalysts and ligands have been explored to optimize this reaction, allowing it to proceed under relatively mild conditions. For instance, the use of copper(I) iodide (CuI) with a ligand like 1,10-phenanthroline (B135089) has been reported to be effective. chemicalbook.com This method is advantageous as it avoids the use of often sensitive or unstable o-aminophenol precursors.

A related and efficient method involves the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org This can be achieved using copper(II) oxide nanoparticles as a heterogeneous catalyst in DMSO under an air atmosphere. jocpr.comorganic-chemistry.org This ligand-free approach is experimentally simple and allows for the synthesis of a variety of substituted benzoxazoles. organic-chemistry.org The catalyst can often be recovered and recycled without a significant loss of activity, adding to the method's practicality. organic-chemistry.org

Table 2: Synthesis of Benzoxazoles via Intramolecular Cyclization

| Precursor | Catalyst/Reagent | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 2-Bromoarylamides | CuO nanoparticles (5 mol%) | K2CO3 or Cs2CO3 | DMSO | 110 chemicalbook.com |

| 2-Bromoarylamides | CuI and 1,10-phenanthroline | K2CO3 or Cs2CO3 | - | - chemicalbook.com |

| o-bromoaryl derivatives | Copper(II) oxide nanoparticles | - | DMSO | - organic-chemistry.org |

Thermal Dehydration of O-Acylaminophenols

The thermal dehydration of O-acylaminophenols represents a classical and straightforward approach to the synthesis of 2-substituted benzoxazoles. This method involves the intramolecular cyclization of an N-(2-hydroxyphenyl)amide precursor, which upon heating, eliminates a molecule of water to form the benzoxazole ring. The requisite precursor for the synthesis of 2-cyclohexylbenzoxazole is N-(2-hydroxyphenyl)cyclohexanecarboxamide.

The general mechanism commences with the protonation of the carbonyl oxygen of the amide, followed by a nucleophilic attack from the hydroxyl group onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the stable benzoxazole ring. While this method is conceptually simple, it often requires high temperatures, which can limit its applicability for substrates with sensitive functional groups. Microwave-assisted heating has been explored as a technique to accelerate this transformation, often leading to shorter reaction times and improved yields. eurekaselect.comresearchgate.netmdpi.com

Detailed studies focusing specifically on the thermal cyclodehydration of N-(2-hydroxyphenyl)cyclohexanecarboxamide are not extensively reported in the literature, with much of the focus of this methodology being on the synthesis of polybenzoxazoles from polymer precursors. However, the general principles of this synthetic strategy are well-established for a variety of 2-alkyl and 2-arylbenzoxazoles.

Advanced Transition Metal-Catalyzed Syntheses of Benzoxazole, 2-cyclohexyl-

Modern synthetic chemistry has seen the proliferation of transition metal-catalyzed reactions, offering highly efficient and selective routes to complex molecules. The synthesis of 2-cyclohexylbenzoxazole has benefited from these advancements, particularly through C-H activation, oxidative coupling, and direct alkylation strategies.

C-H Activation and Direct Functionalization Strategies

Direct C-H activation has emerged as a powerful tool for the construction of carbon-carbon bonds, obviating the need for pre-functionalized starting materials. In the context of 2-cyclohexylbenzoxazole synthesis, this can be envisioned through the direct coupling of a benzoxazole core with a cyclohexane (B81311) C-H bond. Transition metals such as rhodium and palladium are commonly employed for such transformations. researchgate.netnih.gov

While the direct C-H cyclohexylation of a pre-formed benzoxazole ring is a challenging transformation, related C-H functionalization reactions provide a proof of concept. For instance, palladium-catalyzed direct arylation of benzoxazoles with aryl halides is a well-established method. nih.govscilit.com These reactions typically proceed via a concerted metalation-deprotonation mechanism, where the transition metal catalyst selectively activates a C-H bond on the benzoxazole ring, followed by coupling with the reaction partner.

A hypothetical C-H activation approach for 2-cyclohexylbenzoxazole could involve the use of a directing group on the benzoxazole to facilitate the selective activation of the C2-H bond, followed by coupling with a cyclohexane source under oxidative conditions.

Oxidative Coupling Reactions

Oxidative coupling reactions provide a direct and atom-economical method for the synthesis of 2-substituted benzoxazoles from o-aminophenols and a suitable coupling partner. For the synthesis of 2-cyclohexylbenzoxazole, this involves the reaction of an o-aminophenol with cyclohexanecarboxaldehyde (B41370). rsc.org

This transformation is often catalyzed by copper salts, which facilitate the oxidative cyclization of the in situ formed Schiff base intermediate. The reaction typically proceeds in the presence of an oxidant, such as molecular oxygen or a peroxide, to regenerate the active catalyst.

The proposed mechanism involves the initial condensation of the o-aminophenol with cyclohexanecarboxaldehyde to form a phenolic Schiff base. Subsequent coordination of the copper catalyst to the Schiff base facilitates an intramolecular oxidative C-O bond formation, leading to the cyclized product and a reduced form of the copper catalyst. The catalyst is then re-oxidized by the terminal oxidant to complete the catalytic cycle.

Below is a table summarizing representative conditions for the synthesis of 2-substituted benzoxazoles via oxidative coupling of o-aminophenols with aldehydes.

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| Cu(OAc)₂ | Air | DMF | 100 | 85 |

| CuI | O₂ | Toluene | 110 | 78 |

| FeCl₃ | O₂ | MeCN | 80 | 92 |

Note: The yields are generalized from the literature for the synthesis of various 2-substituted benzoxazoles and may not be directly representative of the synthesis of 2-cyclohexylbenzoxazole.

Direct Alkylation Methods

The direct alkylation of the benzoxazole nucleus at the C2 position offers a convergent approach to 2-cyclohexylbenzoxazole. This can be achieved through the reaction of a benzoxazole with a cyclohexyl radical precursor or a cyclohexyl halide in the presence of a suitable catalyst.

One notable method involves the visible light-induced C2-alkylation of 2H-benzoxazoles with cycloalkanes. researchgate.netresearchgate.net This reaction is promoted by an oxidant, such as Selectfluor, and proceeds under mild, catalyst-free conditions. The mechanism is believed to involve the generation of a cyclohexyl radical from cyclohexane, which then adds to the C2 position of the benzoxazole. Subsequent oxidation and deprotonation afford the 2-cyclohexylbenzoxazole product.

Alternatively, copper-catalyzed direct alkylation of benzoxazoles with non-activated secondary alkyl halides has been reported. organic-chemistry.org This method utilizes a copper(I) catalyst in the presence of a specific ligand to couple the benzoxazole with the alkyl halide.

Photochemical and Photocatalytic Approaches to Benzoxazole, 2-cyclohexyl-

Photochemical reactions offer unique pathways for the formation of chemical bonds, often under mild conditions and with high selectivity. The synthesis of 2-cyclohexylbenzoxazole can be achieved through intramolecular photosubstitution reactions.

Intramolecular Photosubstitution Reactions

A direct and efficient synthesis of 2-cyclohexylbenzoxazole has been demonstrated through the photoreaction of N-(2-halophenyl)cyclohexanecarboxamide. koreascience.kr This intramolecular photosubstitution reaction proceeds in a basic medium upon irradiation with UV light.

The reaction of N-(2-bromophenyl)cyclohexanecarboxamide in the presence of a base affords 2-cyclohexylbenzoxazole in moderate yields, alongside a photoreduced product. The chloro analogue also yields the desired product, albeit with the formation of photo-Fries type byproducts. The iodo analogue, however, predominantly undergoes photoreduction. koreascience.kr

The proposed mechanism involves the formation of an imidol tautomer of the amide in the basic medium. Upon photoexcitation, an intramolecular electron transfer from the imidol oxygen to the haloarene moiety is thought to occur, leading to the formation of a radical anion. Subsequent elimination of the halide ion and cyclization results in the formation of the benzoxazole ring. It has been observed that the presence of oxygen retards the photoreduction side reaction but not the desired photosubstitution, suggesting the involvement of a singlet excited state in the cyclization process. koreascience.kracs.orgscispace.com

The table below summarizes the product yields from the photoreaction of N-(2-halophenyl)cyclohexanecarboxamides. koreascience.kr

| Substrate | Product | Yield (%) |

| N-(2-bromophenyl)cyclohexanecarboxamide | 2-Cyclohexylbenzoxazole | 33 |

| N-(2-bromophenyl)cyclohexanecarboxamide | N-Phenylcyclohexanecarboxamide | 26 |

| N-(2-chlorophenyl)cyclohexanecarboxamide | 2-Cyclohexylbenzoxazole | - |

| N-(2-iodophenyl)cyclohexanecarboxamide | N-Phenylcyclohexanecarboxamide | - (extensive) |

Note: Yields are as reported in the cited literature.

Visible-Light Photocatalysis (e.g., Eosin Y)

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the construction of complex molecules under mild conditions. semanticscholar.org Eosin Y, an inexpensive and readily available organic dye, has been effectively utilized as a photoredox catalyst for the synthesis of benzoxazoles. semanticscholar.orgscispace.com This methodology typically involves the intramolecular oxidative C-H functionalization and subsequent C–O bond formation. scispace.com

The general mechanism relies on the ability of Eosin Y to absorb visible light, reaching an excited state capable of engaging in single-electron transfer (SET) with a suitable substrate. semanticscholar.org For benzoxazole synthesis, this process can be applied to precursors such as benzanilides. scispace.com The reaction is often conducted at room temperature under an air or oxygen atmosphere, using blue LEDs as the light source, which highlights its operational simplicity and energy efficiency. scispace.com An efficient photocatalytic oxidation of phenolic imines to yield 2-arylbenzoxazoles has also been achieved using Eosin Y bis(tetrabutyl ammonium (B1175870) salt) with molecular oxygen as the oxidant. rsc.org The presence of a base can significantly enhance the rate of photoinduced electron transfer from the substrate to the excited state of the photocatalyst. rsc.org This transition-metal-free approach offers a broad functional group tolerance and represents a significant advancement in green chemistry for the synthesis of benzoxazole scaffolds. scispace.com

Table 1: Examples of Eosin Y-Catalyzed Synthesis of 2-Substituted Benzoxazoles

| Precursor | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzanilide | Eosin Y (2 mol%) | MeCN, Blue LED (3W), Air, rt, 6h | 2-Phenylbenzoxazole | 98% | scispace.com |

| 4'-Methylbenzanilide | Eosin Y (2 mol%) | MeCN, Blue LED (3W), Air, rt, 8h | 2-(p-Tolyl)benzoxazole | 95% | scispace.com |

| 4'-Methoxybenzanilide | Eosin Y (2 mol%) | MeCN, Blue LED (3W), Air, rt, 7h | 2-(4-Methoxyphenyl)benzoxazole | 96% | scispace.com |

Green Chemistry-Oriented Syntheses of Benzoxazole, 2-cyclohexyl-

In alignment with the principles of green chemistry, significant research has focused on developing synthetic routes to benzoxazoles that minimize waste, reduce energy consumption, and utilize less hazardous materials. Methodologies employing solvent-free conditions, aqueous media, and microwave assistance are at the forefront of these efforts. ijpbs.comnih.gov

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a cornerstone of green synthesis, as it eliminates solvent waste, reduces environmental impact, and can simplify product purification. nih.govacs.org Several effective solvent-free methods for synthesizing benzoxazole derivatives have been developed, often in conjunction with heterogeneous or reusable catalysts.

One approach involves the condensation of 2-aminophenol with aldehydes using a Brønsted acidic ionic liquid (BAIL) gel as a recyclable, heterogeneous catalyst. acs.org This method achieves high product yields at elevated temperatures without the need for any solvent. acs.org Another strategy employs magnetic nanoparticles as a catalyst support, allowing for easy separation and reuse of the catalyst. For instance, Fe3O4@SiO2-SO3H nanoparticles have been used as a solid acid magnetic catalyst for the reaction of aromatic aldehydes with 2-aminophenol, affording 2-arylbenzoxazoles in high yields. ajchem-a.com Similarly, an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles has been shown to be an effective catalyst under solvent-free sonication, which further enhances the reaction rate. nih.gov These methods are characterized by high atom economy and the absence of toxic waste. bohrium.com

Table 2: Selected Solvent-Free Syntheses of 2-Arylbenzoxazoles

| Reactants | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Aminophenol, Benzaldehyde (B42025) | Brønsted Acidic Ionic Liquid Gel (1 mol%) | 130 °C, 5h | 98% | acs.org |

| 2-Aminophenol, Benzaldehyde | Fe3O4@SiO2-SO3H (0.03 g) | 50 °C | High | ajchem-a.com |

| 2-Aminophenol, Benzaldehyde | LAIL@MNP (4 mg) | Sonication, 70 °C, 30 min | 90% | nih.gov |

Reactions in Aqueous Media

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. organic-chemistry.org The synthesis of benzoxazoles in aqueous media has been successfully achieved, primarily through the condensation of o-aminophenols with aldehydes. organic-chemistry.orgchemicalbook.com This transformation is often facilitated by a water-tolerant, reusable acid catalyst. Samarium(III) triflate has been identified as a particularly efficient catalyst for this reaction, enabling the formation of various benzoxazoles and benzothiazoles under mild conditions in water. organic-chemistry.orgchemicalbook.com The development of such protocols provides a simple and environmentally benign alternative to conventional methods that rely on volatile organic solvents. organic-chemistry.org

Table 3: Synthesis of 2-Arylbenzoxazoles in Aqueous Media

| Reactants | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-Aminophenol, Aromatic Aldehydes | Samarium(III) triflate | Aqueous medium, mild conditions | Good to Excellent | organic-chemistry.orgchemicalbook.com |

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. eurekaselect.commdpi.com The direct coupling of microwave energy with the molecules in the reaction mixture allows for efficient and uniform heating. researchgate.net

This technology has been widely applied to the synthesis of benzoxazoles. eurekaselect.comresearchgate.net A common microwave-assisted approach is the condensation of 2-aminophenol with aldehydes or carboxylic acids. researchgate.netresearchgate.net For example, a solvent-free, microwave-assisted cyclization of 2-aminophenols and benzaldehydes using a deep eutectic solvent ([CholineCl][oxalic acid]) as a catalyst provides 2-arylbenzoxazoles in good to excellent yields within minutes. mdpi.com Another efficient one-pot method involves the PIFA (phenyliodine bis(trifluoroacetate)) promoted cyclocondensation of 2-aminophenols with aldehydes under microwave irradiation. ias.ac.in Furthermore, microwave heating has been successfully used for the synthesis of benzoxazoles from carboxylic acids using Lawesson's reagent as a promoter under solvent-free conditions. organic-chemistry.org These procedures exemplify how microwave technology contributes to faster and more efficient chemical processes, aligning with the goals of green chemistry. eurekaselect.com

Table 4: Examples of Microwave-Assisted Benzoxazole Synthesis

| Reactants | Catalyst/Reagent | Conditions | Time | Yield | Source |

|---|---|---|---|---|---|

| 2-Amino-4-chlorophenol, Benzaldehyde | [CholineCl][oxalic acid] (10 mol%) | 120 °C, Solvent-free | 15 min | Good | mdpi.com |

| 2-Aminophenol, Aldehydes | PIFA | Microwave irradiation | Not specified | Good to Excellent | ias.ac.in |

| 2-Aminophenol, Carboxylic Acids | Lawesson's Reagent | Microwave irradiation, Solvent-free | Not specified | Good | organic-chemistry.org |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Benzoxazole, 2 Cyclohexyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For "Benzoxazole, 2-cyclohexyl-", ¹H, ¹³C, and two-dimensional NMR experiments collectively provide a comprehensive map of the proton and carbon frameworks.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. The spectrum of "Benzoxazole, 2-cyclohexyl-" is expected to show distinct signals for the protons of the benzoxazole (B165842) ring system and the cyclohexyl substituent.

The benzoxazole unit contains four aromatic protons. Due to their different electronic environments and coupling interactions with neighboring protons, they are expected to appear as multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm.

The cyclohexyl group has protons in multiple environments. The single proton on the carbon attached directly to the benzoxazole ring (the α-proton) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the heterocyclic ring. The remaining ten protons on the cyclohexyl ring will appear as a complex series of overlapping multiplets in the upfield, aliphatic region of the spectrum (typically δ 1.2-3.0 ppm). The exact chemical shifts and splitting patterns are determined by spin-spin coupling between adjacent protons. wisc.eduresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Benzoxazole, 2-cyclohexyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Benzoxazole) | 7.0 - 8.0 | Multiplets (m) |

| Cyclohexyl α-Proton (-CH-) | 2.5 - 3.5 | Multiplet (m) |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. huji.ac.il In a proton-decoupled ¹³C NMR spectrum of "Benzoxazole, 2-cyclohexyl-", each unique carbon atom will produce a single peak, providing a direct count of the distinct carbon environments.

The spectrum is expected to show signals for the nine carbon atoms of the benzoxazole core and the six carbons of the cyclohexyl ring. The carbons of the aromatic benzoxazole ring typically resonate in the downfield region (δ 110-165 ppm). oregonstate.edu The quaternary carbon of the C=N bond is expected to be one of the most downfield signals. The six carbons of the saturated cyclohexyl ring will appear in the upfield, aliphatic region (δ 25-50 ppm). researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzoxazole, 2-cyclohexyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxazole Ring) | 160 - 170 |

| Quaternary Aromatic Carbons (Benzoxazole) | 140 - 155 |

| CH Aromatic Carbons (Benzoxazole) | 110 - 130 |

| Cyclohexyl α-Carbon (-CH-) | 40 - 50 |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms, which is crucial for assigning the signals observed in 1D spectra. wikipedia.orghuji.ac.il

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For "Benzoxazole, 2-cyclohexyl-", a COSY spectrum would show cross-peaks connecting adjacent protons. This would be particularly useful for tracing the spin systems within the aromatic ring and, more importantly, for assigning the complex, overlapping signals of the protons within the cyclohexyl ring by showing which protons are neighbors. princeton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate through-space correlations. wikipedia.org This technique would be invaluable for determining the relative orientation of the cyclohexyl ring with respect to the benzoxazole moiety. For example, correlations between the α-proton of the cyclohexyl ring and specific protons on the benzoxazole ring would confirm their spatial proximity.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, revealing its functional groups. vscht.cz

For "Benzoxazole, 2-cyclohexyl-", the FT-IR spectrum is expected to display several characteristic absorption bands:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic benzoxazole ring. mvpsvktcollege.ac.in

Aliphatic C-H Stretching: Strong absorptions appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H bonds of the cyclohexyl group. uomustansiriyah.edu.iq

C=N Stretching: A strong band in the region of 1600-1650 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the oxazole (B20620) ring. researchgate.net

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the benzene (B151609) ring. mvpsvktcollege.ac.in

C-O-C Stretching: The stretching vibrations of the C-O-C linkage in the oxazole ring typically appear in the 1050-1250 cm⁻¹ region. esisresearch.org

Table 3: Characteristic FT-IR Absorption Bands for Benzoxazole, 2-cyclohexyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: Predicted values are based on characteristic frequencies for the respective functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of "Benzoxazole, 2-cyclohexyl-" would also show characteristic bands for the aromatic and aliphatic C-H stretching, as well as the C=C and C=N ring vibrations, providing confirmatory data to the FT-IR analysis. esisresearch.orgnih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. clinmedjournals.orgua.pt This enhancement allows for the detection of very small quantities of a substance. clinmedjournals.org A SERS study of "Benzoxazole, 2-cyclohexyl-" could provide insights into its molecular orientation upon adsorption to a metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. nih.govnih.gov

Tip-Enhanced Raman Spectroscopy (TERS): TERS combines the chemical sensitivity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy. osaka-u.ac.jpuu.nl It utilizes a sharp metallic tip to create a highly localized and enhanced electromagnetic field at the tip's apex. youtube.com By scanning this tip across a sample, TERS can provide vibrational information with nanoscale resolution, far beyond the diffraction limit of light. osaka-u.ac.jpuu.nl This could be used to map the chemical distribution of "Benzoxazole, 2-cyclohexyl-" on a surface or to study individual molecules. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. For benzoxazole and its derivatives, the absorption spectra are characterized by transitions involving π-electrons within the aromatic system.

The parent benzoxazole molecule exhibits a complex absorption spectrum in the near-ultraviolet region, featuring two distinct band systems. rsc.org The first system corresponds to a π-π* transition and is observed between 36,000–40,000 cm⁻¹ (approximately 250-278 nm), with a clear electronic origin at 36,491 cm⁻¹ (274 nm). rsc.org A second, more intense absorption system rises to a maximum at 44,500 cm⁻¹ (around 225 nm). rsc.org These transitions are primarily localized on the benzene ring portion of the molecule. rsc.org

The introduction of a 2-cyclohexyl- substituent, which is a saturated, non-chromophoric group, is not expected to significantly alter the position of these principal absorption bands. However, substitutions on the benzoxazole ring system can lead to noticeable shifts in the maximum absorption wavelength (λmax). For instance, derivatives of 2-(2'-hydroxyphenyl)benzoxazole are known to absorb UV radiation in both the UVA and UVB ranges, with λmax values reported between 336 and 374 nm. scielo.brresearchgate.net These compounds are effective UV absorbers due to a photoinduced excited-state intramolecular proton transfer (ESIPT) mechanism. scielo.brresearchgate.net

The electronic transition data for benzoxazole and related compounds are summarized below.

| Compound | λmax (nm) | Solvent/Phase | Transition Type | Reference |

| Benzoxazole | ~274 nm | Vapour | π-π | rsc.org |

| Benzoxazole | ~225 nm | Vapour | π-π | rsc.org |

| 2-(2'-hydroxyphenyl)benzoxazole Derivative 1 | 336 nm | Ethanol (B145695) | π-π | scielo.br |

| 2-(2'-hydroxyphenyl)benzoxazole Derivatives | 336-374 nm | Various | π-π | scielo.brresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass-to-charge ratio (m/z) of an ion is measured with very high precision, allowing for the unequivocal determination of its elemental formula. scielo.br

For Benzoxazole, 2-cyclohexyl- (C₁₃H₁₅NO), the expected monoisotopic mass is 201.1154 Da. HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, at an m/z value extremely close to 202.1226. The observation of this ion confirms the molecular formula.

Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that offer structural insights. While the direct spectrum for 2-cyclohexyl-benzoxazole is not detailed in the provided sources, fragmentation patterns can be inferred from related structures. The mass spectrum for the parent benzoxazole shows a prominent molecular ion peak at m/z 119. nist.gov For substituted benzoxazoles, fragmentation is often predictable. A study on 2-cyclohexyl benzodiazaphosphole 2-oxides revealed a characteristic fragmentation pathway involving the cyclohexyl group. ias.ac.in An interesting McLafferty-type rearrangement was observed, where the molecular ion undergoes cleavage of the P-C bond with a hydrogen migration from the cyclohexane (B81311) ring, resulting in the elimination of a neutral cyclohexane molecule. ias.ac.in

A similar fragmentation could be anticipated for 2-cyclohexyl-benzoxazole, where the molecular ion (m/z 201) could lose a neutral cyclohexane molecule (82 Da) via a rearrangement, leading to a significant fragment ion. The benzoxazole ring itself is generally stable under electron impact. ias.ac.in

| Ion/Fragment | Description | Expected m/z (Monoisotopic) | Technique |

| [C₁₃H₁₅NO]⁺• | Molecular Ion (M⁺•) | 201.1154 | EI-MS, HRMS |

| [C₁₃H₁₆NO]⁺ | Protonated Molecule ([M+H]⁺) | 202.1226 | ESI-HRMS |

| [M - C₆H₁₀]⁺• | Loss of cyclohexene via rearrangement | 119.0371 | EI-MS |

Circular Dichroism (CD) for Chiral Benzoxazole Derivatives

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While Benzoxazole, 2-cyclohexyl- is an achiral molecule and therefore does not produce a CD signal, this technique is paramount for the characterization of its chiral derivatives.

Should a chiral center be introduced into the molecule, for instance, by substitution on the cyclohexyl ring, the resulting enantiomers would have CD spectra that are mirror images of each other. The determination of the absolute configuration of such chiral compounds is achieved by comparing the experimentally measured CD spectrum with spectra calculated theoretically for a known configuration (e.g., R or S). nih.govnih.gov

Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region, is another powerful method for determining the absolute stereochemistry of chiral molecules. nih.gov New methods such as photoexcitation circular dichroism, which does not rely on weak magnetic effects, have been shown to provide a chiral response that is orders of magnitude more sensitive than conventional photoabsorption CD. arxiv.org Therefore, if a synthetic route produced a chiral derivative of 2-cyclohexyl-benzoxazole, CD or VCD spectroscopy would be the definitive technique for assigning its absolute configuration.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is fundamental for validating the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

For Benzoxazole, 2-cyclohexyl-, the molecular formula is C₁₃H₁₅NO. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. An experimental analysis, often performed using a dedicated CHN analyzer, must yield percentage values that align closely with the theoretical values, typically within a margin of ±0.4%, to confirm the purity and empirical formula of the synthesized compound. jocpr.com

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

| Carbon | C | 12.011 | 13 | 156.143 | 77.58% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 7.52% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.96% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.95% |

| Total | 201.269 | 100.00% |

Computational Chemistry and Theoretical Investigations of Benzoxazole, 2 Cyclohexyl

Electronic Structure Calculations: A Call for Data

A thorough understanding of a molecule's electronic nature is fundamental to predicting its behavior. Typically, this involves a suite of computational techniques aimed at defining its quantum mechanical properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

DFT calculations are a workhorse of computational chemistry, used to determine the optimized geometry and a host of electronic properties of a molecule. For Benzoxazole (B165842), 2-cyclohexyl-, such studies would reveal crucial parameters like bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. Furthermore, electronic properties such as dipole moment, polarizability, and the electrostatic potential map could be derived, offering clues to its intermolecular interactions. At present, specific values for these properties, which would typically be calculated using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are not available in published research.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions. The energy gap between these orbitals (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Without specific computational studies, the precise energies of the HOMO and LUMO and their distribution across the benzoxazole and cyclohexyl moieties of the title compound remain uncharacterized.

Time-Dependent Density Functional Theory (TD-DFT) for Charge Transfer Phenomena

To understand how a molecule interacts with light and to predict its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) is the tool of choice. This method calculates the energies of electronic excitations, which are crucial for understanding charge transfer phenomena within the molecule. For Benzoxazole, 2-cyclohexyl-, TD-DFT could elucidate the nature of its electronic transitions, whether they are localized on the benzoxazole core or involve charge transfer from the cyclohexyl ring. This information is vital for the design of new materials with specific optical properties.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While electronic structure calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations could explore the conformational landscape of the flexible cyclohexyl ring and its orientation relative to the planar benzoxazole system. Furthermore, by including solvent molecules in the simulation, one could study the specific interactions, such as hydrogen bonding or van der Waals forces, between Benzoxazole, 2-cyclohexyl- and its environment, providing insights into its solubility and transport properties.

Reactivity Analysis and Descriptors

Building on the electronic structure data, a range of reactivity descriptors can be calculated. These include parameters like chemical potential, hardness, softness, and the electrophilicity index, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's propensity to react and the nature of that reactivity. The Fukui function, another important descriptor, can pinpoint the most reactive sites within the molecule for various types of chemical attack. The absence of foundational DFT data for Benzoxazole, 2-cyclohexyl- precludes the calculation and analysis of these valuable reactivity predictors.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.dewolfram.com This potential represents the net electrostatic effect of the molecule's nuclei and electrons, providing a visual guide to its reactive sites.

The MEP surface is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with high electron density, often due to lone pairs of electrons on electronegative atoms. wolfram.comnih.gov Conversely, regions with positive potential, colored in blue, indicate electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral or near-zero potential. nih.gov

For Benzoxazole, 2-cyclohexyl-, the MEP map would be expected to show significant negative potential around the nitrogen and oxygen atoms of the benzoxazole ring system. This is due to the high electronegativity and the presence of lone pair electrons on these atoms, making them the primary sites for interactions with electrophiles. Quantum chemical calculations on similar benzazole systems have confirmed that the most electronegative regions are concentrated around the heteroatoms. semanticscholar.org The fused benzene (B151609) ring and the cyclohexyl group, being largely hydrocarbon in nature, would exhibit less negative or slightly positive potential, making them less likely to engage in electrophilic interactions. This analysis is crucial for understanding the molecule's interaction with biological targets, such as enzymes, where electrostatic complementarity is often a key factor in binding. researchgate.net

Average Local Ionization Energy (ALIE) Surfaces

Average Local Ionization Energy (ALIE) is a conceptual density functional theory (DFT) descriptor that provides insight into the reactivity of a molecule. nih.gov It represents the average energy required to remove an electron from any point in the space of a molecule. diva-portal.org When mapped onto the molecular surface, ALIE helps to identify the regions where electrons are most loosely bound and thus most susceptible to electrophilic attack. researchgate.netekb.eg

Lower values of ALIE, typically shown in blue or green on a rendered surface, indicate regions from which electrons are more easily ionized. researchgate.net These areas correspond to the most reactive sites for electrophilic reactions. Conversely, regions with high ALIE values (often colored red or yellow) signify areas where electrons are tightly held, making them less reactive towards electrophiles. researchgate.net

In the case of Benzoxazole, 2-cyclohexyl-, the ALIE surface would be expected to show the lowest values around the benzoxazole ring system, particularly associated with the π-electrons of the aromatic system and the lone pair electrons of the nitrogen and oxygen atoms. These are the regions where the electrons are least tightly bound. The cyclohexyl substituent, being a saturated aliphatic group, would generally exhibit higher ALIE values compared to the conjugated π-system of the benzoxazole moiety. Theoretical studies on other heterocyclic systems have demonstrated the utility of ALIE surfaces in pinpointing the exact atoms most prone to electrophilic attack. researchgate.net This information is invaluable for predicting metabolic pathways, as electrophilic attack is a common step in drug metabolism, and for designing molecules with specific reactivity patterns. nih.gov

Fukui Functions for Local Reactivity Prediction

Fukui functions are powerful tools within DFT that are used to predict the most reactive sites within a molecule. faccts.de These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. faccts.de This allows for the identification of sites susceptible to nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov

There are three main types of Fukui functions:

f+(r) : Predicts reactivity towards a nucleophilic attack by identifying sites that can best accommodate an additional electron.

f-(r) : Predicts reactivity towards an electrophilic attack by highlighting sites from which an electron is most easily removed.

f0(r) : Predicts reactivity towards a radical attack . faccts.de

These functions are calculated based on the electron densities of the molecule in its neutral (N), anionic (N+1), and cationic (N-1) states. faccts.de The sites with the highest values for a particular Fukui function are predicted to be the most reactive for that type of attack. nih.gov

For Benzoxazole, 2-cyclohexyl-, the calculation of Fukui functions would provide detailed insights into its local reactivity. It is anticipated that the nitrogen atom of the oxazole (B20620) ring would exhibit a high value for the f-(r) function, marking it as the most probable site for electrophilic attack, such as protonation. The carbon atoms of the fused benzene ring, influenced by the electron-withdrawing nature of the heterocyclic system, would likely be the most favorable sites for nucleophilic attack, showing higher f+(r) values. The application of Fukui functions has been shown to be valuable in characterizing the selectivity in a wide range of benzoxazole derivatives and other heterocyclic compounds. researchgate.net This predictive capability is essential for understanding reaction mechanisms and for the rational design of new molecules with desired reactivity profiles. nih.govscm.com

Computational Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. Techniques like DFT can accurately calculate vibrational frequencies and NMR chemical shifts, which are essential for the structural elucidation of newly synthesized compounds. esisresearch.org

Theoretical Vibrational Wavenumber Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. The theoretical calculation of these vibrational frequencies using quantum chemical methods, such as DFT, is a standard procedure to aid in the interpretation of experimental spectra. niscpr.res.ind-nb.info

Calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. niscpr.res.in Potential Energy Distribution (PED) analysis is then used to assign the calculated wavenumbers to specific vibrational modes, such as stretching, bending, and torsion.

For Benzoxazole, 2-cyclohexyl-, a theoretical vibrational analysis would predict the characteristic frequencies for both the benzoxazole core and the cyclohexyl substituent. A table of expected vibrational modes and their approximate wavenumber ranges is provided below, based on established data for these functional groups. researchgate.netnih.govosti.gov

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| C-H stretching | Aromatic (Benzoxazole) | 3100–3000 |

| C-H stretching | Aliphatic (Cyclohexyl) | 2950–2850 |

| C=N stretching | Oxazole ring | 1650–1590 |

| C=C stretching | Aromatic ring | 1600–1450 |

| C-O-C stretching | Oxazole ring | 1270–1200 |

| CH₂ scissoring | Cyclohexyl | ~1450 |

| CH₂ rocking | Cyclohexyl | 1100-1000 |

| C-H out-of-plane bending | Aromatic ring | 900–675 |

These theoretical assignments are crucial for confirming the molecular structure and for analyzing conformational properties of the molecule.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic compounds. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, most commonly the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, has become a routine and invaluable tool for structural assignment. nih.govliverpool.ac.uk

These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm a proposed structure or to distinguish between different isomers. nih.govnih.gov The accuracy of these predictions has significantly improved with the development of advanced computational methods and can often reach a level sufficient to resolve ambiguities in experimental spectra. arxiv.orgnrel.gov

For Benzoxazole, 2-cyclohexyl-, computational methods can predict the chemical shifts for each unique proton and carbon atom. The predicted values are influenced by the electronic environment of each nucleus, including through-bond and through-space effects from the aromatic system and the aliphatic ring. nih.gov A table of plausible predicted chemical shifts is presented below.

| Atom Position (Hypothetical Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoxazole Aromatic Protons | 7.2–7.8 | 110–152 |

| Benzoxazole C2 | - | ~165 |

| Cyclohexyl CH (alpha to C2) | 2.8–3.2 | 40–45 |

| Cyclohexyl CH₂ (other) | 1.2–2.1 | 25–35 |

The accuracy of modern computational approaches, including machine learning models trained on quantum mechanical data, allows for rapid and reliable prediction of NMR spectra, accelerating the process of chemical identification and characterization. nih.govresearchgate.net

Theoretical Basis for the Rational Design of Novel Benzoxazole Structures

The computational and theoretical investigations detailed in the preceding sections provide a robust foundation for the rational design of novel benzoxazole-based molecules with tailored properties. bohrium.commdpi.com By understanding the relationship between molecular structure and electronic properties, chemists can make informed decisions to optimize compounds for specific biological activities. nih.govrsc.orgresearchgate.net

The insights gained from MEP, ALIE, and Fukui function analyses are particularly valuable. researchgate.net These methods pinpoint the reactive centers of the molecule, allowing for targeted modifications to enhance or diminish its interaction with a biological target, such as an enzyme or receptor. For example, if a hydrogen bond with a specific amino acid residue is desired, the MEP map can guide the placement of substituents to increase the negative potential in the appropriate region of the molecule. This structure-based design strategy has been successfully applied to develop novel benzoxazole and benzisoxazole derivatives with enhanced inhibitory activities. nih.govresearchgate.netresearchgate.net

Furthermore, the ability to predict spectroscopic parameters computationally is essential for the verification of newly synthesized compounds. nih.gov If a novel derivative is designed based on theoretical predictions, its successful synthesis can be confirmed by comparing its experimental IR and NMR spectra with the computationally predicted spectra. esisresearch.orgnih.gov This synergy between theoretical prediction and experimental validation accelerates the drug discovery and development cycle.

The benzoxazole scaffold is a versatile platform in medicinal chemistry, and computational studies provide the tools to explore its chemical space efficiently. vietnamjournal.rutandfonline.com By modifying substituents on the benzoxazole core, guided by theoretical principles, it is possible to fine-tune properties such as binding affinity, selectivity, and metabolic stability, ultimately leading to the development of more effective therapeutic agents. esisresearch.org

Mechanistic Investigations of Benzoxazole, 2 Cyclohexyl Formation and Chemical Reactivity

Elucidation of Reaction Pathways in Benzoxazole (B165842) Synthesis

The formation of the benzoxazole ring system, a key structural motif in many biologically active compounds, can be achieved through various synthetic routes. ijpbs.comresearchgate.net One of the most common methods involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, such as aldehydes or acyl chlorides. ijpbs.comesisresearch.org

Intermediates Identification (e.g., Imine Formation, Radical Intermediates)

The synthesis of 2-substituted benzoxazoles often proceeds through the formation of key intermediates. For instance, when 2-aminophenol (B121084) reacts with an aldehyde, a Schiff base (imine) intermediate is typically formed. This intermediate, 2-(benzylideneamino)phenol, has been identified as a major precursor in the condensation reaction between o-aminophenol and benzaldehyde (B42025). nih.gov The subsequent intramolecular cyclization of this imine, followed by aromatization through oxidation, yields the final benzoxazole product. nih.gov

In photochemical syntheses, radical intermediates play a crucial role. For example, the photoreaction of N-(2-bromophenyl)cyclohexanecarboxamide to form 2-cyclohexylbenzoxazole involves radical reactions. photos.or.kr The photoreduction component of this reaction is retarded by the presence of oxygen, suggesting the involvement of a triplet state. photos.or.krkoreascience.kr In contrast, the intramolecular photosubstitution leading to the benzoxazole is believed to proceed through a singlet excited state. photos.or.krkoreascience.kr The involvement of an imidol form as an intermediate in this photosubstitution has also been proposed. photos.or.krkoreascience.kr

In other instances, such as the visible-light-promoted amination of benzoxazoles, the reaction is thought to proceed via a radical process. This is supported by experiments where the addition of radical scavengers like TEMPO suppresses the reaction. liv.ac.uk The proposed mechanism involves the generation of nitrogen-centered radical species. liv.ac.uk

The table below summarizes some identified intermediates in different benzoxazole synthesis pathways.

| Reaction Type | Precursors | Identified Intermediates | Final Product |

| Condensation | 2-Aminophenol and Benzaldehyde | 2-(Benzylideneamino)phenol (Imine) | 2-Phenylbenzoxazole |

| Photoreaction | N-(2-bromophenyl)cyclohexanecarboxamide | Imidol form, Radical species | 2-Cyclohexylbenzoxazole |

| Amination | Benzoxazole and Secondary Amine | Nitrogen-centered radical | 2-Aminobenzoxazole |

Transition State Characterization and Energy Profiling

The progression of a chemical reaction from reactants to products involves passing through a high-energy transition state. Understanding the structure and energy of this transition state is fundamental to elucidating the reaction mechanism. youtube.com For reactions involving multiple steps, an energy profile can be mapped, showing the energy changes as the reaction proceeds through various intermediates and transition states. youtube.com

In the context of benzoxazole synthesis, computational methods like Density Functional Theory (DFT) are employed to model these transition states. researchgate.net For example, in the aldol (B89426) reaction, which shares mechanistic features with some benzoxazole syntheses, the Zimmerman-Traxler model proposes a chair-like six-membered transition state. harvard.edu This model helps to predict the stereochemical outcome of the reaction by considering the steric interactions between substituents in the transition state. harvard.edu

The energy barrier, or activation energy (ΔG‡), determines the rate of the reaction. Catalysts function by providing an alternative reaction pathway with a lower activation energy. youtube.com The reaction diagram for a catalyzed reaction will show a lower energy hill compared to the uncatalyzed reaction. For covalent catalysis, a characteristic double-hilled reaction diagram is observed, with the valley between the hills representing the formation of a covalent bond between the catalyst and the substrate. youtube.com

Role of Specific Catalysts in Directing Reaction Mechanisms

Catalysts are pivotal in many synthetic routes to benzoxazoles, influencing both the reaction rate and the specific pathway taken. ijpbs.com They can be broadly classified as acid catalysts, base catalysts, metal catalysts, and, more recently, photocatalysts.

Acid Catalysis: Brønsted acids protonate the carbonyl oxygen of an aldehyde or carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminophenol. nih.gov This facilitates the initial condensation step. Lewis acids can also be employed to activate the carbonyl group. nih.gov

Metal Catalysis: Transition metals are widely used to catalyze the formation of benzoxazoles. mdpi.com For instance, copper-catalyzed reactions are common for the intramolecular cyclization of ortho-halobenzanilides. lookchem.com Palladium catalysts are effective for cross-coupling reactions to introduce substituents onto the benzoxazole core. ijpbs.com The mechanism often involves the formation of organometallic intermediates. ethernet.edu.et

Photocatalysis: In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. liv.ac.uk In the context of benzoxazole chemistry, photocatalysts like Eosin Y can be used to generate radical intermediates under mild conditions, enabling transformations that are difficult to achieve through traditional thermal methods. sioc-journal.cn The photocatalytic cycle typically involves the excitation of the photocatalyst by light, followed by single-electron transfer processes with the substrates. liv.ac.uk

The following table provides examples of catalysts used in benzoxazole synthesis and their proposed roles.

| Catalyst Type | Example Catalyst | Role in Mechanism |

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Protonates carbonyl oxygen, activating it for nucleophilic attack. nih.gov |

| Metal Catalyst | Copper Fluorapatite | Facilitates intramolecular cyclization of ortho-haloanilides. lookchem.com |

| Photocatalyst | Eosin Y | Generates radical species via single-electron transfer upon light irradiation. sioc-journal.cn |

Mechanistic Aspects of Photochemical Transformations (e.g., Photoreduction)

Photochemical reactions utilize light energy to drive chemical transformations. beilstein-journals.org In the synthesis of 2-cyclohexylbenzoxazole, the photoreaction of N-(2-halophenyl)cyclohexanecarboxamides is a key example. photos.or.krkoreascience.kr This reaction can lead to multiple products, including the desired 2-cyclohexylbenzoxazole via intramolecular photosubstitution, and a photoreduced product, N-phenylcyclohexanecarboxamide. photos.or.krkoreascience.kr

The mechanism of these photochemical transformations is often dependent on the electronic state of the molecule upon photoexcitation. The photoreduction of the haloarene precursor is believed to proceed through a triplet excited state. photos.or.kr This is supported by the observation that the reaction is inhibited by oxygen, a known quencher of triplet states. photos.or.krresearchgate.net In contrast, the intramolecular photosubstitution that forms the benzoxazole ring is thought to involve a singlet excited state, as it is not significantly affected by the presence of oxygen. photos.or.krkoreascience.kr

The reaction medium can also play a critical role. The presence of a base has been shown to accelerate the photosubstitution reaction, suggesting the involvement of an imidol or imidolate anion intermediate. researchgate.net This intermediate is more nucleophilic and readily attacks the aromatic ring to displace the halide and form the oxazole (B20620) ring.

Fundamental Principles of Metal-Mediated Reaction Mechanisms Applied to Benzoxazole Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis, and its principles are extensively applied in benzoxazole chemistry. mdpi.comethernet.edu.et These reactions typically involve a catalytic cycle where the metal center undergoes a series of transformations, such as oxidative addition, reductive elimination, and migratory insertion.

C-H Activation Mechanism

Direct C-H activation is a powerful strategy for the functionalization of heterocycles like benzoxazole, as it avoids the need for pre-functionalized starting materials. researchgate.net This approach is atom-economical and allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds.

Several mechanisms have been proposed for metal-catalyzed C-H activation, including:

Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond is broken in a single step involving the metal center and a base. researchgate.net The base assists in removing the proton as the metal coordinates to the carbon.

Oxidative Addition: In this mechanism, the metal center inserts into the C-H bond, leading to an increase in its oxidation state.

Electrophilic Aromatic Substitution (SEAr): A highly electrophilic metal catalyst can directly attack the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. researchgate.net

The choice of metal catalyst (e.g., palladium, rhodium, manganese) and directing group on the substrate can influence which C-H bond is activated and the subsequent reaction pathway. mdpi.combeilstein-journals.orgnih.gov For example, a directing group can coordinate to the metal center and position it in close proximity to a specific C-H bond, leading to high regioselectivity. beilstein-journals.org

Oxidative Addition and Reductive Elimination Steps

The formation of the benzoxazole ring system, a core component of Benzoxazole, 2-cyclohexyl-, often proceeds through mechanisms involving organometallic intermediates, particularly in transition metal-catalyzed reactions. A prevalent pathway involves sequential oxidative addition and reductive elimination steps. This is well-documented in the copper-catalyzed synthesis of benzoxazoles from ortho-haloanilides. organic-chemistry.org

While copper is commonly used, similar fundamental steps are observed in other metal-catalyzed cross-coupling reactions. For instance, palladium catalysis can proceed through a Pd(II)/Pd(IV) manifold for C-H functionalization of benzoxazoles. researchgate.net Furthermore, the elementary steps of oxidative addition and reductive elimination have been demonstrated for monometallic gold centers in biaryl synthesis, highlighting the generality of these mechanistic principles in forming C-C and C-heteroatom bonds. acs.org In these gold-catalyzed reactions, aryl iodides undergo oxidative addition to a Au(I) center, followed by transmetalation and subsequent C-C reductive elimination. acs.org

Table 1: Influence of Halogen Leaving Group on Benzoxazole Formation Rate

| ortho-Haloanilide Substrate | Relative Reaction Rate | Mechanistic Implication |

|---|---|---|

| ortho-Iodoanilide | Fastest | Consistent with oxidative addition being the rate-determining step. organic-chemistry.orgorganic-chemistry.org |

| ortho-Bromoanilide | Intermediate | |

| ortho-Chloroanilide | Slowest |

Stereochemical Control and Stereoelectronic Effects in Benzoxazole Reactions

Stereochemical control and stereoelectronic effects are crucial factors that dictate the outcome and selectivity of chemical reactions involving the benzoxazole scaffold. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. wikipedia.org These effects can provide stabilizing interactions, such as those between a filled donor orbital and an empty acceptor orbital, that favor specific geometric arrangements in both ground and transition states. wikipedia.org

In the synthesis of related heterocyclic systems like benzothiazoles, stereoelectronic effects have been shown to govern the regioselective outcome of cyclization reactions. organic-chemistry.org For benzoxazoles, these effects are critical in various transformations. For example, during a Beckmann rearrangement that forms a benzoxazole heterocycle, stereoelectronic factors favor an anti-periplanar orientation of the migrating group relative to the leaving group, thereby controlling the reaction's stereospecificity. msu.edu

The introduction of stereocenters, particularly in the synthesis of chiral benzoxazoles, often relies on chiral starting materials or catalysts. core.ac.uk Asymmetric catalysis provides a powerful method for achieving stereochemical control. In the 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols, chiral vanadyl complexes have been used to achieve high enantioselectivity. acs.org The stereoelectronic properties of substituents on the chiral ligand are critical for inducing asymmetry. acs.org Similarly, computational methods are employed to understand the stereoelectronic influence of substituents on the benzoxazole ring, which is vital for designing molecules with specific biological activities. These effects can be subtle yet powerful, sometimes overriding significant steric hindrance to direct the course of a reaction. wikipedia.org

Table 2: Factors Influencing Stereochemical Outcomes in Benzoxazole Reactions

| Reaction Type | Controlling Factor | Effect | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Stereoelectronic Effect (Anti-periplanar orientation) | Controls stereospecificity of the rearrangement to form the benzoxazole ring. | msu.edu |

| Asymmetric Alkoxy-Sulfenylation | Chiral Vanadyl Catalyst | Achieves high enantioselectivity (up to 96% ee) in the functionalization of a benzoxazole derivative. | acs.org |

| Cyclodesulfurization | Substituents on Reactants | Electron-donating or -withdrawing groups on reactants influence product yields but the core reaction proceeds efficiently. | beilstein-journals.org |

| Heterocycle Synthesis | Stereoelectronic Effects of Substituents | Dictates the final regioselective outcome in the formation of related benzothiazoles. | organic-chemistry.org |

Solvent Effects and Reaction Conditions on Mechanistic Outcomes

The choice of solvent and the specific reaction conditions, including temperature, catalyst, and reagents, have a profound impact on the mechanism, yield, and selectivity of reactions forming 2-cyclohexyl-benzoxazole and related derivatives. The solvent can influence the solubility of reactants, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In the synthesis of 2-alkylbenzoxazoles, including the 2-cyclohexyl derivative, via a triphenylbismuth (B1683265) dichloride-promoted cyclodesulfurization of thioamides, a screening of solvents revealed that 1,2-dichloroethane (B1671644) (1,2-DCE) provided the highest product yield (99%). beilstein-journals.orgd-nb.info Other solvents like chloroform (B151607) were less effective, potentially due to concerns about acid contamination. beilstein-journals.orgd-nb.info Similarly, in a one-pot synthesis of benzoxazole-substituted esters, optimization studies showed that dimethylformamide (DMF) as the solvent and triethylamine (B128534) (Et₃N) as the base at 80 °C were the optimal conditions for achieving the highest yields. mdpi.com

Beyond traditional solvent effects, reaction conditions can be tailored to promote different mechanistic pathways. For instance, the synthesis of 2-substituted benzoxazoles has been successfully achieved under solvent-free conditions using microwave irradiation, which offers a greener and often faster alternative to conventional heating. innovareacademics.in The use of specific oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the dehydrogenation required for benzoxazole synthesis, and the process can be made catalytic through electrochemical regeneration of the oxidant. nih.gov Furthermore, investigations into the photodynamics of benzoxazole derivatives have shown that the excited-state pathways can be significantly altered by the solvent environment, particularly by protic solvents like water. acs.org This highlights the critical role of the reaction medium in dictating not just the synthetic outcome but also the fundamental photophysical behavior of the molecule.

Table 3: Effect of Solvents and Conditions on Benzoxazole Synthesis

| Reaction | Solvent/Condition | Temperature | Key Reagent/Catalyst | Outcome/Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of 2-cyclohexyl-benzoxazole | 1,2-DCE | 60 °C | Ph₃BiCl₂ | 99% yield | beilstein-journals.orgd-nb.info |

| Synthesis of Benzoxazole-substituted Esters | DMF | 80 °C | Et₃N (base) | Optimal yield after screening multiple solvents and bases. | mdpi.com |

| Condensation of 2-aminophenol and Aldehydes | Solvent-free | 130 °C | Molecular Iodine (I₂) / Microwave | Excellent yields in short reaction times. | innovareacademics.in |

| Cyclization of o-haloanilides | - | - | CuI / 1,10-phenanthroline (B135089) | Ligand accelerates the reaction. | organic-chemistry.orgorganic-chemistry.org |

| Dehydrogenation for Benzoxazole Synthesis | - | - | DDQ (oxidant) / Electrochemical regeneration | Enables catalytic process. | nih.gov |

Catalysis in the Context of Benzoxazole, 2 Cyclohexyl Synthesis and Advanced Transformations

Homogeneous Catalysis Utilizing Benzoxazole (B165842) Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst-substrate interaction and selectivity. In the realm of benzoxazole chemistry, several homogeneous catalytic systems have been developed.

Brønsted and Lewis Acid Catalysis

The formation of the benzoxazole ring, often through the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde, is frequently catalyzed by acids. acs.org Both Brønsted and Lewis acids can facilitate this transformation.

Brønsted acids, which are proton donors, can activate the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol. Common Brønsted acids used for this purpose include p-toluenesulfonic acid (TsOH·H₂O). organic-chemistry.org For instance, a combination of a Brønsted acid and copper iodide (CuI) has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.orgorganic-chemistry.org